molecular formula C25H20O4 B2395246 (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one CAS No. 678156-83-7

(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one

Cat. No.: B2395246
CAS No.: 678156-83-7
M. Wt: 384.431
InChI Key: NXOZNFHHTCXRAT-STZFKDTASA-N
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Description

The compound (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one is a synthetic organic molecule characterized by its unique structure, which includes a furan ring substituted with a dimethoxyphenyl and a phenylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one typically involves a multi-step process. One common method starts with the preparation of the furan-2-one core, followed by the introduction of the dimethoxyphenyl and phenylphenyl groups through condensation reactions. The reaction conditions often require the use of strong bases or acids as catalysts, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one: has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms and optimize the compound’s efficacy and safety.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-chlorobenzylidene)-3-(3-{2-[(4-chlorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-3-oxopropyl)-2-thioxo-1,3-thiazolidin-4-one
  • Zwitterions : Compounds containing both positive and negative charges within the same molecule.

Uniqueness

(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring with dimethoxyphenyl and phenylphenyl groups sets it apart from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O4/c1-27-22-13-8-17(15-24(22)28-2)14-21-16-23(29-25(21)26)20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-16H,1-2H3/b21-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOZNFHHTCXRAT-STZFKDTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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